molecular formula C8H16ClNO3 B8269609 trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

Cat. No.: B8269609
M. Wt: 209.67 g/mol
InChI Key: KEHHVCKPABURLO-UOERWJHTSA-N
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Description

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, often a suitable dihydropyran derivative, undergoes hydrogenation to form the tetrahydropyran ring.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated tetrahydropyran derivative.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2,3-dihydro-1H-pyran-2-carboxylate
  • Ethyl 5-amino-2,3-dihydro-4H-pyran-2-carboxylate

Uniqueness

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl (2R,5S)-5-aminooxane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHVCKPABURLO-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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